molecular formula C10H7F3 B2448712 6-(trifluoromethyl)-1H-indene CAS No. 321937-10-4

6-(trifluoromethyl)-1H-indene

Cat. No. B2448712
CAS RN: 321937-10-4
M. Wt: 184.161
InChI Key: YUVDIEALUPJKEE-UHFFFAOYSA-N
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Description

“6-(trifluoromethyl)-1H-indene” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not available in the retrieved information.

Scientific Research Applications

Enantioselective Synthesis

6-(trifluoromethyl)-1H-indene derivatives are synthesized using chiral sulfinamide phosphine-catalyzed asymmetric allylic alkylation. These derivatives serve as valuable synthetic building blocks for drugs and natural products, noted for their broad substrate scope and high regio- and enantioselectivity (Zhang, Wu, & Zhang, 2017).

Multi-Component Chemical Synthesis

In a study, a one-pot multi-component reaction involving this compound yielded ethyl-6′-hydroxy-1,3-dioxo-2′,4′-diaryl-6′-(trifluoromethyl)-1,3-dihydrospiro[indene-2,3′-piperidine]-5′-carboxylate derivatives. This highlights its utility in complex chemical syntheses (Dai et al., 2012).

Fungicidal Activity

This compound is involved in the synthesis of trifluoromethyl-containing heterocycles that showed certain fungicidal activities against plant fungi. This indicates potential applications in the agrochemical field (Wang et al., 2016).

Peptide Synthesis

The compound has been used in the efficient synthesis of dipeptides from various standard amino acids, including sterically hindered ones. This demonstrates its relevance in peptide synthesis and drug development (Zhang, Liu, Sun, & Tian, 2015).

Molecular Dynamics Study

This compound derivatives have been used to study molecular dynamics, providing insights into the behavior of such molecules under various conditions (Stradiotto et al., 1996).

Liquid Crystal Development

Derivatives of this compound have been synthesized for use as liquid crystal core structures, demonstrating high optical anisotropy and nematic–isotropic transition temperature, significant in materials science (Yokokoji, Shimizu, & Inoue, 2009).

properties

IUPAC Name

6-(trifluoromethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDIEALUPJKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylene chloride (0.6 L) was added to a 1 L flask containing 2-allyl-4-(trifluoromethyl)-1-vinylbenzene (80.0 g, 0.377 mol). Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs catalyst, 1st generation) (3.1 g, 0.0038 mol) was added to the solution and the resulting solution was refluxed overnight (18 h). The solvent was evaporated to give a dark oil, which was passed through a silica gel plug using pentane. After pentane was carefully removed, 57 g (82.8%) of pure product was collected as slight brown oil. 1H NMR (400 MHz, CDCl3) δ (ppm) 7.72 (s, 1H), 7.55 (d, 1H), 7.48 (d, 1H), 6.93 (m, 1H), 6.74 (m, 1H), 3.46 (brs, 1H).
Quantity
0.6 L
Type
reactant
Reaction Step One
Name
2-allyl-4-(trifluoromethyl)-1-vinylbenzene
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5-(trifluoromethyl)indan-1-ol (1.6 g, 7.9 mmol) and p-toluenesulfonic acid (0.02 g, 0.1 mmol) in toluene (20 mL) was refluxed through a Dean-Stark trap for about 3 h. The solution was concentrated in vacuo and the residue was purified by flash chromatography on silica eluting with 5% EtOAc/hexane to afford the desired product as an oil (1.4 g, 96%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

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